1-Bromo-4-(bromomethyl)benzene-d4

Quantitative bioanalysis LC-MS/MS Internal standardization

Unlabeled structural analogues fail to co-elute with target analytes under identical LC conditions, introducing uncorrectable matrix suppression that invalidates FDA/EMA bioanalytical method validation. 1-Bromo-4-(bromomethyl)benzene-d4 resolves this failure as the definitive stable isotope-labeled internal standard. • +4 Da mass shift with aromatic ring deuteration ensures near-identical chromatographic behavior and reliable matrix-effect correction • ≥98% isotopic purity supports regulated PK/TK quantification within ±15% accuracy thresholds • Enables deuterated metabolite synthesis via established routes (e.g., 85%-yield selenoamine synthesis) without radiosynthesis regulatory burdens

Molecular Formula C7H6Br2
Molecular Weight 253.95 g/mol
Cat. No. B12401000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(bromomethyl)benzene-d4
Molecular FormulaC7H6Br2
Molecular Weight253.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)Br
InChIInChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D
InChIKeyYLRBJYMANQKEAW-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(bromomethyl)benzene-d4: Stable Isotope-Labeled Building Block


1-Bromo-4-(bromomethyl)benzene-d4 (α,4-Dibromotoluene-d4; CAS 2708280-84-4) is the deuterium-labeled analogue of 4-bromobenzyl bromide, a widely used electrophilic building block in organic synthesis and pharmaceutical intermediate preparation. The compound features four deuterium atoms substituted for the aromatic ring protons, resulting in a molecular weight of 253.96 g/mol—a +4 Da mass shift relative to the unlabeled parent compound (249.93 g/mol) . This precise isotopic substitution enables its primary utility as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry applications and as a mechanistic probe for kinetic isotope effect (KIE) studies [1].

Why Unlabeled Parent Compound Cannot Substitute


Substituting the unlabeled parent compound (4-bromobenzyl bromide, CAS 589-15-1) for its deuterated d4-analogue introduces fundamental analytical failures in LC-MS/MS workflows. Stable isotopically labeled (SIL) internal standards are the first-choice approach for correcting matrix effects, ionization variability, and sample preparation losses in quantitative bioanalysis; however, non-labeled structural analogues fail to co-elute with the analyte under identical chromatographic conditions, resulting in differential matrix suppression or enhancement that cannot be adequately corrected [1]. Furthermore, deuterium-labeled compounds may themselves exhibit chromatographic retention time shifts relative to the unlabeled analyte due to differences in lipophilicity—a phenomenon documented for deuterated benzyl bromide derivatives—but this shift is predictable and manageable, whereas the use of a completely unlabeled analogue introduces uncontrolled and uncorrectable variability [2]. For applications requiring isotopic tracing or MS-based quantification, the unlabeled compound is simply not fit for purpose.

1-Bromo-4-(bromomethyl)benzene-d4: Key Differentiators


Mass Shift for Unambiguous MS Detection

1-Bromo-4-(bromomethyl)benzene-d4 provides a +4 Da mass shift relative to the unlabeled parent compound (253.96 g/mol vs. 249.93 g/mol), which is sufficient for unambiguous MS/MS discrimination and avoids isotopic overlap with the [M+2] and [M+4] natural abundance bromine isotope peaks that complicate lower-mass-shift deuterated analogues . In contrast, the unlabeled compound offers zero mass shift and cannot function as an SIL internal standard .

Quantitative bioanalysis LC-MS/MS Internal standardization Isotope dilution mass spectrometry

Aromatic Ring Deuteration and Metabolic Stability

1-Bromo-4-(bromomethyl)benzene-d4 features deuterium substitution exclusively on the aromatic ring (positions 2,3,5,6), leaving the reactive benzylic bromomethyl group unlabeled . This contrasts with alternative deuterated analogues such as benzyl-d5 bromide, which place deuterium at the metabolically labile benzylic position . Aromatic ring deuteration avoids kinetic isotope effects on the nucleophilic substitution reactions for which this building block is employed, while still providing the mass shift required for MS quantification [1].

Pharmacokinetics Metabolic stability Deuterium isotope effect Drug metabolism

Synthesis of Deuterium-Labeled Metabolites and Probes

The unlabeled parent compound 1-bromo-4-(bromomethyl)benzene has been demonstrated to react with 4,4'-diselanediyldianiline to afford 4-((4-bromobenzyl)selanyl)aniline in 85% yield, confirming its utility as an electrophilic building block for constructing complex molecular architectures [1]. The d4-labeled analogue is chemically identical in reactivity and can be employed in identical synthetic protocols to generate isotopically labeled derivatives for use as internal standards or tracer molecules, with the same expected reaction efficiency .

Organic synthesis Isotope labeling Drug metabolite synthesis Chemical biology

Predictable Retention Time Shift vs. Analogues

Deuterium-labeled compounds may exhibit slightly earlier elution times in reversed-phase LC compared to their unlabeled counterparts due to the shorter C–D bond length and lower polarizability [1]. For aromatic-deuterated compounds such as 1-bromo-4-(bromomethyl)benzene-d4, this retention time shift is typically ≤0.05 min and is highly reproducible . In contrast, structural analogue internal standards (e.g., 4-chlorobenzyl bromide or 4-iodobenzyl bromide) can exhibit retention time differences of >1.0 min and different ionization efficiencies, rendering them unsuitable for rigorous matrix effect correction [2].

LC-MS method development Chromatographic retention Deuterium isotope effect Internal standard selection

Optimal Mass Shift for Dibrominated Analytes

Compounds containing two bromine atoms present a complex isotopic envelope: the monoisotopic [M]⁺ peak at 247.88 Da represents only ~25% relative abundance, while [M+2]⁺ and [M+4]⁺ peaks at ~50% and ~25% respectively are prominent due to the ~1:1 natural abundance ratio of ⁷⁹Br and ⁸¹Br . A d6-labeled internal standard (255.97 g/mol, +6 Da) would place its signal directly overlapping with the analyte's [M+4] isotope peak, compromising quantification . The d4-labeling strategy (+4 Da) positions the internal standard signal between the [M+2] and [M+4] peaks, enabling baseline-resolved detection .

Mass spectrometry Isotopic envelope Halogenated compounds Internal standard design

Isotopic Purity for Accurate Isotope Dilution MS

1-Bromo-4-(bromomethyl)benzene-d4 is supplied with ≥98% isotopic purity (deuterium incorporation) at the specified positions . In isotope dilution mass spectrometry, the presence of unlabeled (d0) species in the internal standard contributes directly to the measured analyte signal, producing a positive bias in quantification [1]. The 2% maximum unlabeled impurity in this product introduces a maximum positive bias of ≤2% in analyte concentration measurements when used at equimolar concentrations, which is within the ±15% acceptance criteria for regulated bioanalysis per FDA and EMA guidelines [2].

Isotopic enrichment Quantitative accuracy Method validation Quality control

Applications of 1-Bromo-4-(bromomethyl)benzene-d4


LC-MS/MS Bioanalysis of Bromobenzyl Drug Candidates

In regulated bioanalytical laboratories developing LC-MS/MS methods for pharmacokinetic studies of drug candidates containing the 4-bromobenzyl moiety, 1-bromo-4-(bromomethyl)benzene-d4 serves as the definitive stable isotope-labeled internal standard. Its +4 Da mass shift and aromatic ring deuteration enable accurate correction for matrix effects and extraction variability without introducing metabolic instability or isotopic overlap [1]. The ≥98% isotopic purity ensures compliance with FDA/EMA bioanalytical method validation guidelines (±15% accuracy) [2].

Synthesis of Deuterated Metabolite Standards for ADME

ADME (Absorption, Distribution, Metabolism, Excretion) studies require authentic metabolite standards for identification and quantification. Using 1-bromo-4-(bromomethyl)benzene-d4 as a starting material in established synthetic routes—such as the 85%-yield selenoamine synthesis [1]—enables the preparation of deuterium-labeled metabolites that are chemically identical to their unlabeled counterparts but distinguishable by MS. This approach eliminates the need for custom radiosynthesis and its associated safety and regulatory burdens [2].

Kinetic Isotope Effect Studies of Nucleophilic Substitution

The aromatic ring deuteration pattern of 1-bromo-4-(bromomethyl)benzene-d4 allows researchers to study α-deuterium kinetic isotope effects in nucleophilic substitution reactions without confounding benzylic deuteration. By comparing reaction rates of the d4-labeled compound (aromatic-only) with appropriate controls, investigators can isolate transition-state structural effects attributable to aromatic ring participation versus benzylic leaving-group departure [1]. This capability is particularly valuable for distinguishing SN1 versus SN2 mechanisms in benzyl halide systems [2].

Isotope-Labeled Reference Materials for Environmental Testing

Regulatory testing for brominated flame retardants and their degradation products in environmental matrices and food contact materials requires isotopically labeled surrogates and internal standards. 1-Bromo-4-(bromomethyl)benzene-d4 can be elaborated into more complex polybrominated structures via established cross-coupling and alkylation chemistry, generating labeled reference materials for compounds such as polybrominated diphenyl ethers (PBDEs) and related contaminants. The +4 Da mass increment provided by the d4-labeling is optimal for dibrominated species, avoiding the isotopic interference observed with d6-labeled alternatives [1].

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